molecular formula C18H24ClNO3 B1681019 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate CAS No. 155058-71-2

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

Cat. No. B1681019
CAS RN: 155058-71-2
M. Wt: 337.8 g/mol
InChI Key: WTPAXDRULIZRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate” is a chemical compound with the molecular formula C18H24ClNO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C17H23NO3/c1-18-13-7-8-14 (18)10-15 (9-13)21-17 (20)16 (11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 . This indicates the presence of various functional groups and the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.4 g/mol . Other computed properties include XLogP3 of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 289.16779360 g/mol, Monoisotopic Mass of 289.16779360 g/mol, Topological Polar Surface Area of 49.8 Ų, Heavy Atom Count of 21, and a Complexity of 353 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities. As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

The compound can be used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This is a key process in the synthesis of various organic compounds, particularly those with complex structures.

Nematicidal Activity

There is some evidence that suggests the compound may have nematicidal activity . This means it could potentially be used as a pesticide to control nematodes, which are small worms that can cause damage to plants.

Chemical Research

The compound is of interest in chemical research due to its complex structure and potential for various reactions . It can be used to study reaction mechanisms, synthesis methods, and more.

Biological Research

Given the biological activities of tropane alkaloids, the compound could be used in biological research . It could be used to study the effects of these alkaloids on various biological systems, or to develop new drugs with similar structures.

Pharmaceutical Applications

Due to the biological activities of tropane alkaloids, there is potential for the compound to be used in the development of new pharmaceuticals . However, more research would be needed to fully explore this potential.

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids and has attracted attention from many researchers due to its wide array of interesting biological activities . This suggests that there could be potential future research directions involving this compound.

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAXDRULIZRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Reactant of Route 2
Reactant of Route 2
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Reactant of Route 3
Reactant of Route 3
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Reactant of Route 4
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Reactant of Route 5
Reactant of Route 5
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Reactant of Route 6
Reactant of Route 6
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.